

# Determining Cefazolin MIC: A Detailed Guide to the Broth Microdilution Method

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cefazolin(1-)

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This document provides a comprehensive guide to determining the Minimum Inhibitory Concentration (MIC) of Cefazolin using the broth microdilution method. The MIC is a critical metric in antimicrobial susceptibility testing, defining the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. This protocol is based on established principles and guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure accuracy and reproducibility.

## Core Principles

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. Following incubation, the presence or absence of visible growth in the wells of a microtiter plate is used to determine the MIC.

## Data Presentation: Cefazolin Interpretive Criteria and Quality Control

Accurate MIC determination relies on standardized interpretive criteria and rigorous quality control. The following tables summarize the CLSI clinical breakpoints for Cefazolin against Enterobacterales and the expected MIC ranges for recommended quality control (QC) strains.

Table 1: CLSI Clinical Breakpoints for Cefazolin against Enterobacterales (Systemic Infections)

[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Interpretation	MIC (µg/mL)
Susceptible (S)	≤ 2
Intermediate (I)	4
Resistant (R)	≥ 8

Note: These breakpoints are for systemic infections and may differ for uncomplicated urinary tract infections.[\[2\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Quality Control (QC) Ranges for Cefazolin MIC Testing

QC Strain	ATCC Number	Cefazolin MIC Range (µg/mL)
Escherichia coli	25922	1 - 4
Staphylococcus aureus	29213	0.25 - 1
Pseudomonas aeruginosa	27853	> 32 (for verification of test system)

Note: QC testing should be performed with each batch of MIC assays to ensure the validity of the results.[\[3\]](#)[\[7\]](#)

## Experimental Protocol: Broth Microdilution for Cefazolin MIC

This protocol outlines the necessary steps for performing a broth microdilution assay to determine the Cefazolin MIC.

### Materials

- Cefazolin sodium salt powder

- Sterile 96-well microtiter plates (U- or V-bottom)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile water or other appropriate solvent for Cefazolin
- Bacterial isolates for testing
- QC strains (E. coli ATCC 25922, S. aureus ATCC 29213)
- Sterile petri dishes, test tubes, and pipettes
- Spectrophotometer or densitometer
- Incubator ( $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ )

## Procedure

### 1. Preparation of Cefazolin Stock Solution

- Calculate the amount of Cefazolin powder needed to prepare a stock solution of a known concentration (e.g.,  $1280\text{ }\mu\text{g/mL}$ ).<sup>[8]</sup>
- Dissolve the Cefazolin powder in a suitable sterile solvent. Water for injection is a common diluent.<sup>[9]</sup>
- Filter-sterilize the stock solution using a  $0.22\text{ }\mu\text{m}$  syringe filter if the solvent was not initially sterile.<sup>[8]</sup>
- Store the stock solution in aliquots at  $-20^{\circ}\text{C}$  or below until use. Avoid repeated freeze-thaw cycles.<sup>[8]</sup>

### 2. Preparation of Bacterial Inoculum

- From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
- Suspend the colonies in sterile broth or saline.

- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately  $1-2 \times 10^8$  CFU/mL. This can be done visually or using a densitometer.
- Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.[\[10\]](#)  
[\[11\]](#)

### 3. Serial Dilution of Cefazolin in Microtiter Plate

- Dispense 100  $\mu$ L of sterile CAMHB into all wells of a 96-well microtiter plate.
- Add 100  $\mu$ L of the Cefazolin stock solution to the first well of each row to be tested, resulting in a 1:2 dilution.
- Perform a two-fold serial dilution by transferring 100  $\mu$ L from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100  $\mu$ L from the last well containing the antibiotic.
- The final volume in each well after this step will be 100  $\mu$ L.

### 4. Inoculation of the Microtiter Plate

- Add 100  $\mu$ L of the standardized bacterial inoculum (prepared in Step 2) to each well containing the Cefazolin dilutions and the growth control well. This will bring the final volume in these wells to 200  $\mu$ L.
- The final bacterial concentration in each well will be approximately  $5 \times 10^5$  CFU/mL.
- Include a sterility control well containing only uninoculated CAMHB and a growth control well containing CAMHB and the bacterial inoculum but no Cefazolin.

### 5. Incubation

- Cover the microtiter plate and incubate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.[\[3\]](#)

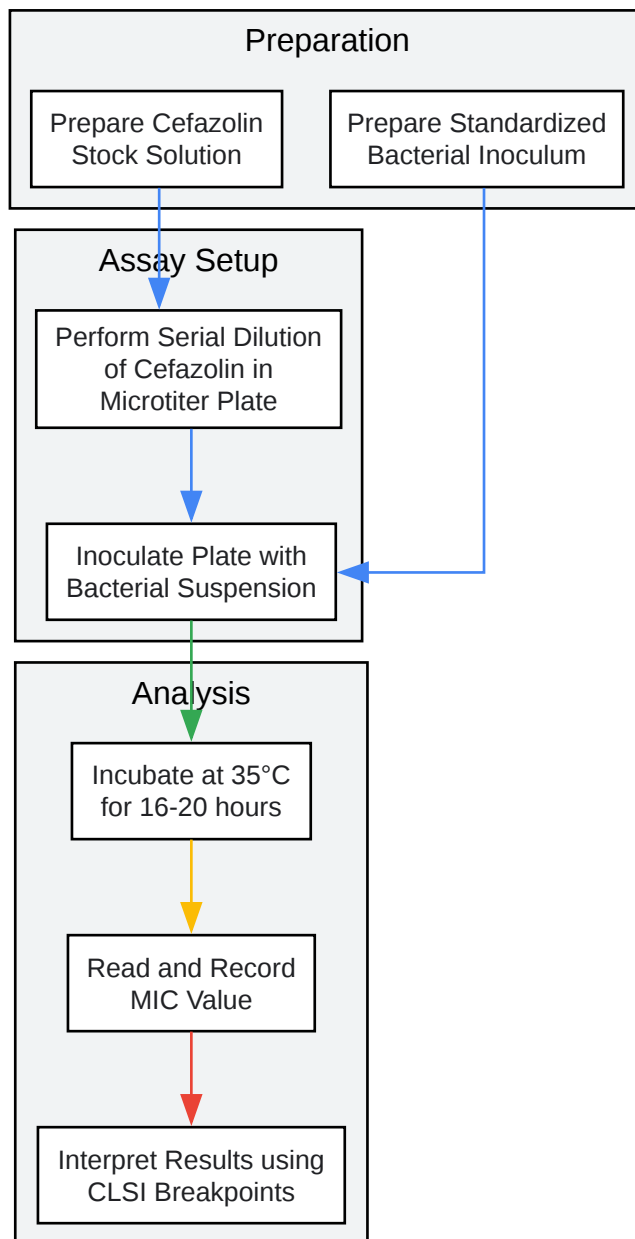
### 6. Reading and Interpreting Results

- After incubation, visually inspect the microtiter plate for bacterial growth. The sterility control well should be clear, and the growth control well should show distinct turbidity.
- The MIC is the lowest concentration of Cefazolin that completely inhibits visible growth of the organism.[\[10\]](#)
- Compare the determined MIC value to the clinical breakpoints in Table 1 to classify the isolate as susceptible, intermediate, or resistant.

## Visualizing the Workflow

The following diagram illustrates the key steps in the broth microdilution method for Cefazolin MIC determination.

## Broth Microdilution Workflow for Cefazolin MIC Determination



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Caption: Workflow for Cefazolin MIC determination.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)